2-phenyl-3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydro-1H-dibenzo[e,g]isoindole-1,3(2H)-dione
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Overview
Description
2-phenyl-3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydro-1H-dibenzo[e,g]isoindole-1,3(2H)-dione is a complex organic compound with an intricate structure that falls under the category of isoindole derivatives. The presence of the dodecahydro-dibenzo scaffold, combined with the phenyl group, imparts unique chemical properties to this molecule, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step organic synthesis involving the condensation of appropriate reactants to form the isoindole core structure.
A commonly employed method includes the reduction of a suitable dibenzene derivative, followed by cyclization reactions under controlled conditions.
Specific reagents might include palladium catalysts, reducing agents like sodium borohydride, and specific solvents that facilitate the reaction kinetics and thermodynamics.
Industrial Production Methods
On an industrial scale, the synthesis of 2-phenyl-3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydro-1H-dibenzo[e,g]isoindole-1,3(2H)-dione is optimized for cost-efficiency and yield.
Large-scale reactors equipped with precise temperature and pressure controls ensure the consistent production of high-purity compound.
Automation and continuous flow chemistry techniques are often utilized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to introduce hydroxyl groups or form ketones and aldehydes.
Reduction: : Reduction of the compound can yield amines or modify the existing functional groups.
Substitution: : Halogenation, nitration, and sulfonation are common substitution reactions that can be performed.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are utilized for reduction reactions.
Substitution reactions might involve halogens in the presence of a Lewis acid or nitrating agents like nitric acid and sulfuric acid mixture.
Major Products
The products of these reactions often include variously substituted isoindole derivatives, which can be further functionalized or used as intermediates in more complex synthetic pathways.
Scientific Research Applications
Chemistry
The compound is studied for its role as an intermediate in organic synthesis, providing pathways to other complex molecules.
Its structure offers unique reactivity that is exploited in the development of new synthetic methodologies.
Biology
The compound and its derivatives are investigated for their potential biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.
Medicine
In medicinal chemistry, analogs of this compound are synthesized and tested for drug development, targeting specific enzymes or receptors involved in diseases.
Industry
The compound finds applications in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects often involves interaction with specific proteins or enzymes.
It might inhibit or activate these molecular targets, leading to a cascade of biological responses.
Detailed studies on its binding affinity, structural interactions, and the resulting biochemical pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Other isoindole derivatives and related benzene-fused compounds exhibit some overlapping properties but differ in their reactivity and biological activity.
Examples include 2-phenylindole, indoline, and various tetrahydroisoquinoline derivatives.
Uniqueness
The presence of the dodecahydro-dibenzo structure with a phenyl group makes this compound particularly unique, offering a distinct set of chemical and physical properties.
Compared to its analogs, this compound might exhibit superior stability, specific reactivity, or a unique profile in biological assays.
This compound’s unique structure and properties make it a valuable subject of study across various scientific fields, providing opportunities for advancements in synthetic chemistry, pharmacology, and industrial applications.
Properties
IUPAC Name |
2-phenyl-3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydrophenanthro[9,10-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)22(25)23(21)14-8-2-1-3-9-14/h1-3,8-9,17-20H,4-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJBGKNEXEONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3C4C(C2C1)C(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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